
6-ethyl-4-hydroxy-2H-pyran-2-one
Overview
Description
6-Ethyl-4-hydroxy-2H-pyran-2-one (CAS: 36795-97-8) is a substituted pyranone derivative characterized by a six-membered oxygen-containing heterocyclic ring. Its molecular formula is C₇H₈O₃, with a molecular weight of 140.14 g/mol. The compound features a hydroxyl group at the 4-position and an ethyl substituent at the 6-position on the pyran-2-one ring.
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of 6-ethyl-4-hydroxy-2H-pyran-2-one exhibit significant biological activities. In particular:
- Anticancer Activity : Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications to the compound enhanced its antiproliferative properties against human neuroblastoma cells, with IC values indicating potent activity .
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | SH-SY5Y | 6.7 - >200 |
Agrochemicals
The compound has been investigated for its potential use as an agrochemical. Its derivatives have shown promise as fungicides and herbicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen resistance. A notable study demonstrated that certain derivatives effectively inhibited fungal growth in vitro, suggesting potential applications in crop protection .
Material Science
This compound has also been explored for its role in developing new materials. Its unique chemical structure allows it to be incorporated into polymers, enhancing properties such as thermal stability and mechanical strength. Research has focused on synthesizing copolymers that utilize this compound to improve material performance in various applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several derivatives of this compound on human neuroblastoma cells. The research utilized various concentrations of the compounds and assessed cell viability through MTT assays. The results indicated a dose-dependent response, with some derivatives showing significant cytotoxicity compared to control groups.
Case Study 2: Agrochemical Efficacy
In another study focusing on agricultural applications, researchers synthesized several derivatives of this compound and tested them against common agricultural pathogens. The results revealed that specific compounds exhibited strong antifungal activity, effectively reducing fungal colony counts in treated samples compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-ethyl-4-hydroxy-2H-pyran-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves condensation and cyclization strategies. For example:
- Condensation of ethyl acetoacetate derivatives with ethyl vinyl ketone in basic conditions (e.g., KOH/EtOH), followed by acid-catalyzed cyclization .
- Alkylation of 4-hydroxy-2H-pyran-2-one precursors using ethyl halides or ethylating agents (e.g., ethyl bromide) under phase-transfer catalysis .
Optimization Tips:
- Control reaction temperature (60–80°C) to minimize side products.
- Use anhydrous solvents (e.g., THF or DMF) to enhance yield.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1680–1700 cm⁻¹ (C=O stretch) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in related pyranones) .
Validation: Cross-reference with HRMS (e.g., [M+H]+ calculated for C₈H₁₀O₃: 154.0630) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) of this compound?
Methodological Answer: Discrepancies may arise from:
- Purity Variations: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions: Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Structural Analogues: Compare activities of derivatives (e.g., 6-methyl or 6-propyl variants) to isolate substituent effects .
Case Study: Inconsistent antifungal data may stem from solvent choice (DMSO vs. aqueous buffers); use solvent controls and minimal inhibitory concentration (MIC) validation .
Q. What computational strategies predict the reactivity of this compound in novel reactions (e.g., electrophilic substitution)?
Methodological Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-3 or C-5 positions) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. ethanol) on reaction pathways .
- QSPR Models: Use PubChem data (e.g., logP, polar surface area) to correlate substituents (ethyl vs. methyl) with reaction rates .
Example: Predict regioselectivity in Biginelli reactions by analyzing electron density maps at the C-4 hydroxy group .
Q. How can researchers troubleshoot low yields in the alkylation of 4-hydroxy-2H-pyran-2-one to introduce the ethyl group?
Methodological Answer: Common Issues:
- Incomplete Alkylation: Use excess ethyl iodide (1.5 eq) and a strong base (e.g., NaH in DMF) .
- Byproduct Formation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Quench unreacted reagents with aqueous NH4Cl.
- Purification Challenges: Employ reverse-phase HPLC (C18 column, methanol/water) to isolate the target compound from hydroxylated byproducts .
Pro Tip: Optimize reaction time (8–12 hours) and temperature (50–60°C) to balance yield and selectivity .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound derivatives?
Methodological Answer:
- Core Modifications: Synthesize analogues with varied substituents (e.g., 6-ethyl → 6-aryl or 6-halo) to assess electronic effects .
- Bioisosteric Replacements: Replace the ethyl group with isosteres (e.g., cyclopropyl or vinyl) to probe steric contributions .
- Pharmacokinetic Profiling: Evaluate logP (octanol/water partition) and metabolic stability (e.g., microsomal assays) to link structure to bioavailability .
Data Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity .
Comparison with Similar Compounds
Key Properties and Occurrence
- Ethyl-substituted derivatives likely follow similar routes with modified alkyl precursors.
- Natural Sources: The compound has been identified as a structural unit in Puniceusine L, an isoquinoline alkaloid isolated from the deep-sea fungus Aspergillus puniceus.
Comparison with Structurally Similar Compounds
The following table compares 6-ethyl-4-hydroxy-2H-pyran-2-one with analogous pyranones, highlighting structural variations and their implications:
*logS values (aqueous solubility) from ; higher values indicate lower solubility.
Structural and Functional Insights
Substituent Effects on Stability: Ethyl vs. Hydroxyl Position: 4-Hydroxy-2H-pyran-2-ones (target compound) differ from 5-hydroxy-4H-pyran-4-ones (e.g., Entry 24 in ) in ring tautomerism and hydrogen-bonding capacity, impacting acidity and reactivity.
Biological Relevance: The ethyl-substituted compound is integrated into Puniceusine L, which exhibits enzyme inhibition properties, likely due to the pyranone unit’s ability to chelate metal ions or interact with protein active sites. In contrast, 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one (logS = 6.48) shows higher stability, making it suitable for pharmaceutical formulations.
Synthetic Accessibility :
- 2H-pyran-2-ones are often synthesized via acid-catalyzed cyclization or condensation reactions. Ethyl-substituted derivatives may require alkylation steps or tailored precursors.
Properties
CAS No. |
36795-97-8 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-ethyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3-4,8H,2H2,1H3 |
InChI Key |
IETIERQJAXZVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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